2-Bromo-3-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodo-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrIO2. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-4-methoxybenzaldehyde typically involves a multi-step process starting from 4-methoxybenzaldehyde. The key steps include:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Iodination: Iodine with an oxidizing agent like hydrogen peroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 2-Bromo-3-iodo-4-methoxybenzoic acid.
Reduction: 2-Bromo-3-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodo-4-methoxybenzaldehyde depends on its specific applicationThe bromine and iodine atoms can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of iodine.
3-Iodo-4-methoxybenzaldehyde: Lacks the bromine atom.
2-Bromo-4-methoxybenzaldehyde: Lacks the iodine atom.
Uniqueness
2-Bromo-3-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C8H6BrIO2 |
---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-bromo-3-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrIO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 |
InChI Key |
JIKJCRYHNURCNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.